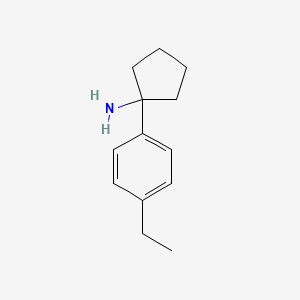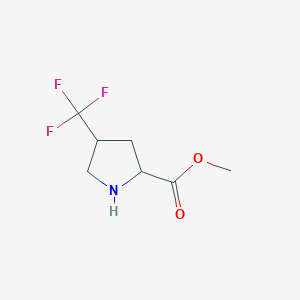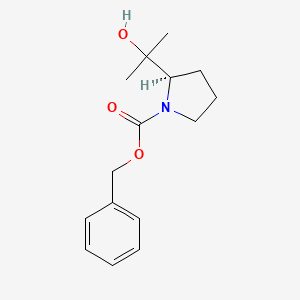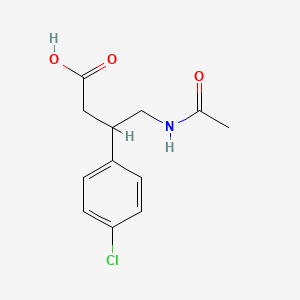
(1,2,4-Oxadiazol-5-yl)methyl2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C₉H₁₂N₂O₃. This compound features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate: Unique due to its specific substitution pattern on the oxadiazole ring.
Other oxadiazole derivatives: Compounds with different substituents on the oxadiazole ring, such as (1,2,4-oxadiazol-5-yl)methyl acetate or (1,2,4-oxadiazol-5-yl)methyl benzoate.
Uniqueness
The uniqueness of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1,2,4-oxadiazol-5-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)7(11)12-4-6-9-5-10-13-6/h5H,4H2,1-3H3 |
InChI-Schlüssel |
VVZHKAXPFVFQLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1=NC=NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)





![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)

![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
